![molecular formula C22H22N4O2S B2520398 2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(对甲苯基)乙酰胺 CAS No. 1053080-25-3](/img/structure/B2520398.png)

2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和生物活性

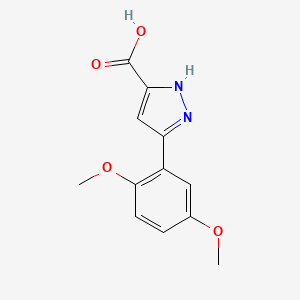

与“2-((2-异丙基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(对甲苯基)乙酰胺”相关的化合物的新合成方法已被广泛研究。例如,Berest 等人(2011 年)进行的一项研究提出了合成 N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺的新方法。这些化合物经过评估,显示出对非小细胞肺癌和 CNS 癌细胞系具有显著的体外抗癌和抗菌活性 (Berest 等人,2011 年)。

抗惊厥活性

另一个研究领域集中在相关化合物的抗惊厥特性上。Bunyatyan 等人(2020 年)合成了一系列 2-(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)-乙酰胺,这些化合物在戊四唑诱导的小鼠癫痫模型中表现出从弱到中等的抗惊厥作用 (Bunyatyan 等人,2020 年)。

细胞毒性和抗癌活性

具有喹唑啉酮核心的化合物的细胞毒性和抗癌活性也是一个重要的研究重点。Kovalenko 等人(2012 年)合成了具有噻唑和噻二唑片段的新型 N-R-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺,证明了其对包括结肠癌、黑色素瘤和卵巢癌在内的各种癌细胞系具有相当的细胞毒性和有效的抗癌活性 (Kovalenko 等人,2012 年)。

肽变形酶抑制剂

Apfel 等人(2001 年)的研究发现了大肠杆菌肽变形酶 (PDF) 的新型抑制剂,PDF 是一种对细菌存活至关重要的酶。这些基于喹唑啉酮骨架的抑制剂具有高效性和选择性,表明它们具有作为抗菌剂的潜力 (Apfel 等人,2001 年)。

作用机制

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays a crucial role in cellular functions such as growth and survival, and its aberrant activation is associated with many disease states, including cancer . HDAC, on the other hand, is known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC , thereby affecting the functions of these enzymes and leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . By inhibiting PI3K, the compound can potentially disrupt this pathway and its downstream effects, which include promoting cell growth and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes, such as this one, should lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cell lines, as demonstrated in cellular assays . This suggests that the compound could potentially inhibit cell growth and proliferation, particularly in the context of cancer.

属性

IUPAC Name |

N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)16-6-4-5-7-17(16)24-22(26)29-12-18(27)23-15-10-8-14(3)9-11-15/h4-11,13,19H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJIDGNZLESIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)